molecular formula C18H18N4O3 B6421770 N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878733-95-0

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6421770
CAS No.: 878733-95-0
M. Wt: 338.4 g/mol
InChI Key: RSIZUSITMJIYDT-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 2-methoxyphenyl carboxamide at position 2. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their versatility in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and tunable electronic properties .

For example, Ravindra et al. () synthesized analogous compounds and evaluated their molecular docking interactions with cancer-related enzymes, suggesting structural optimization for improved efficacy .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-15-6-4-5-7-16(15)25-3)20-21-22(12)13-8-10-14(24-2)11-9-13/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIZUSITMJIYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Acid Chloride Intermediate

The carboxylic acid 3 is converted to its corresponding acid chloride 4 using thionyl chloride (SOCl₂) under anhydrous conditions. This step is critical for subsequent nucleophilic acyl substitutions.

Reaction Conditions:

  • Reagent: Excess SOCl₂ (2–3 equivalents).

  • Temperature: 60–70°C for 2–3 hours.

  • Yield: >90% for acid chloride formation.

Final Carboxamide Formation

The N-(2-methoxyphenyl) group is introduced through a second amidation step. The intermediate from Step 2.2 reacts with 2-methoxyaniline under similar conditions.

Optimization Notes:

  • Coupling Agents: Use of N,N’-dicyclohexylcarbodiimide (DCC) or HATU improves yields by minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or acetonitrile.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 1: Comparative Analysis of Amidation Methods

MethodReagentSolventYield (%)Purity (%)
Direct Aminolysis2-MethoxyanilineDMF6590
DCC-MediatedDCC + DMAPDCM8295
HATU-MediatedHATU + DIPEAAcetonitrile8898

Data aggregated from.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key adaptations include:

  • Catalyst Recycling: Immobilized Cu catalysts on solid supports reduce metal contamination.

  • Automated Purification: Simulated moving bed (SMB) chromatography for high-throughput separation.

  • Yield: 80–85% at kilogram scale.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.85 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₁₈H₁₈N₄O₃ [M+H]⁺: 339.1456; found: 339.1458.

Challenges and Mitigation Strategies

  • Regioselectivity in CuAAC: Minor regioisomers (1,4- vs. 1,5-triazole) may form. Polar solvents like DMF favor the desired 1,4-isomer.

  • Acid Chloride Stability: Rapid hydrolysis necessitates anhydrous conditions. Use of molecular sieves improves shelf life.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

    Industrial Applications: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a detailed comparison of the target compound with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Target Compound : N-(2-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 1: 4-Methoxyphenyl
4: N-(2-Methoxyphenyl)
352.39 (calculated) Cytotoxicity (anticancer), hydrogen-bonding with kinases
N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 1: 2-Methoxyphenyl
4: N-(4-Ethoxyphenyl)
352.39 Increased lipophilicity due to ethoxy group; potential enhanced membrane permeability
N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide 1: 4-Methoxyphenyl
5: Cyclopropyl
4: N-(4-Chlorophenyl)
381.83 Improved metabolic stability; halogen enhances target binding
5-Amino-1-Benzyl-N-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide 1: Benzyl
5: Amino
4: N-(4-Methoxyphenyl)
337.37 Amino group enhances solubility; benzyl group may improve CNS penetration
1-(3,4-Dimethylphenyl)-N-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 1: 3,4-Dimethylphenyl
4: N-(4-Methoxyphenyl)
376.43 Higher lipophilicity; potential for improved oral bioavailability
QTC-4-MeOBnEA (1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide) 1: 7-Chloroquinolin-4-yl
4: N-(4-Methoxybenzyl)
408.86 Multitarget activity in Alzheimer’s disease; quinoline moiety enhances enzyme inhibition

Impact of Substituent Modifications

Aryl Group at Position 1
  • Methoxyphenyl vs. Halogenated Aryl: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., QTC-4-MeOBnEA’s 7-chloroquinoline), which exhibit stronger π-π stacking with hydrophobic enzyme pockets .
  • Benzyl vs.
Amide Substituents at Position 4
  • Methoxy vs. Ethoxy : The ethoxy group in ’s compound enhances lipophilicity (logP ~2.5 vs. ~2.1 for methoxy), favoring passive diffusion across cell membranes .
  • Halogen vs. Amino: Chlorophenyl () and amino () substituents modulate solubility and hydrogen-bonding capacity, affecting target affinity .
Triazole Core Modifications
  • Methyl at Position 5 : The methyl group in the target compound provides steric stabilization, reducing metabolic degradation compared to cyclopropyl () or unsubstituted analogs .

Biological Activity

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Substitution with Methoxyphenyl Groups : The methoxyphenyl groups are introduced via nucleophilic substitution reactions.

The resulting structure is characterized by the presence of two methoxyphenyl groups and a methyl group at the 5-position of the triazole ring.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, it demonstrated IC50 values ranging from 1.1 μM to 2.6 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Comparison with Standard Drugs
MCF-71.1Superior to Doxorubicin
HCT-1162.6Superior to 5-Fluorouracil

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)Comparison with Antibiotics
Escherichia coli16Comparable to Amoxicillin
Staphylococcus aureus32Comparable to Methicillin

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis

Comparative studies highlight that variations in substituents significantly affect the biological activity of triazole derivatives.

Table 3: Comparative Analysis of Triazole Derivatives

CompoundAnticancer Activity (IC50)Antimicrobial Activity
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl...SignificantEffective against E. coli
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLower than aboveReduced efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideVariableVariable

Case Studies

Several studies have documented the promising biological activities of this compound:

  • Study on Anticancer Properties : A recent study found that compounds similar to N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole exhibited significant antiproliferative activity against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another study reported effective inhibition against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of triazole derivatives in treating infections .

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole core. Key steps include:

  • Step 1: Preparation of an alkyne precursor (e.g., 4-methoxyphenylacetylene) and an azide derivative (e.g., 2-methoxyphenyl azide).
  • Step 2: Cycloaddition under controlled conditions (e.g., CuI catalyst, DMF solvent, 60–80°C, 12–24 hours).
  • Step 3: Purification via column chromatography or recrystallization to isolate the product . Reaction optimization focuses on solvent choice (polar aprotic solvents enhance yield) and catalyst loading (0.1–1.0 equiv. CuI). Yield improvements (>75%) are achieved by minimizing side reactions through inert atmospheres .

Q. What analytical techniques are used to characterize the molecular structure of this compound?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra identify substituent positions and confirm regioselectivity of the triazole ring. Methoxy groups resonate at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.15) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths/angles (e.g., triazole ring planarity, C=O bond ~1.22 Å). SHELX software (SHELXL) refines crystallographic data, addressing anisotropic displacement parameters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodology:

  • Derivative Synthesis: Introduce substituents at the triazole 5-methyl group or methoxyphenyl rings via click chemistry or nucleophilic substitution. For example, replace methoxy with ethoxy or halogen groups .
  • In Silico Screening: Use molecular docking (AutoDock Vina, Glide) to predict binding affinities to targets like α-glucosidase or kinases. Validate with MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes .
  • Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with substituent electronegativity or steric bulk .

Q. How can contradictory biological activity data across studies be resolved?

Strategies:

  • Assay Standardization: Control variables like solvent (DMSO purity), cell passage number, and incubation time.
  • Orthogonal Validation: Confirm cytotoxicity via apoptosis markers (Annexin V/PI) or caspase-3 activation assays.
  • Stability Testing: Monitor compound degradation via HPLC under assay conditions (pH 7.4, 37°C). Instability in aqueous media may explain variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges:

  • Disorder in Methoxy Groups: Dynamic rotation of methoxy substituents creates electron density smearing.
  • Twinning: Common in triazole derivatives due to pseudo-symmetry. Solutions:
  • Use SHELXL (TWIN/BASF commands) to model twinning and refine anisotropic displacement parameters.
  • Apply restraints (DFIX, SIMU) to stabilize disordered regions. High-resolution data (<1.0 Å) improves refinement accuracy .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Mechanistic Insights:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the phenyl ring activates the carboxamide for hydrolysis (e.g., acidic conditions yield carboxylic acid derivatives).
  • Steric Effects: Bulky substituents at the 2-methoxyphenyl group hinder nucleophilic attack at the triazole C4 position. Kinetic studies (TLC monitoring) show reaction rates drop by ~40% with ortho-substitution .

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